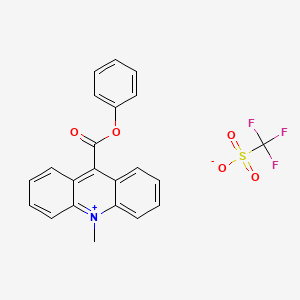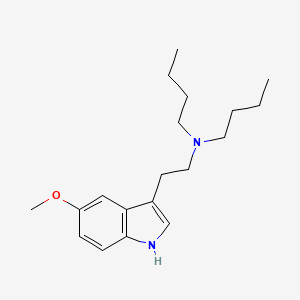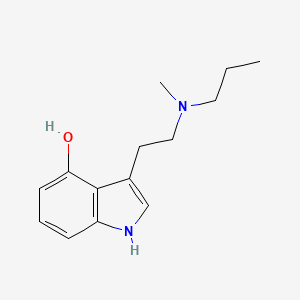
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
Vue d'ensemble
Description
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is a phenyl ester of acridinium esters. It is a fluorescent dye that produces chemiluminescence under neutral conditions . It has been used in the chemiluminescence reaction for the quantification of hydrogen peroxide . It has the ability to produce chemiluminescence under neutral conditions .
Molecular Structure Analysis
The molecular formula of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is C21H16NO2 • CF3O3S . The SMILES string representation isC[N+]1=C(C=CC=C2)C2=C(C(OC3=CC=CC=C3)=O)C4=C1C=CC=C4.O=S([O-])(C(F)(F)F)=O . Chemical Reactions Analysis
In the reaction with OOH(-) in basic aqueous media, the cations of the compounds investigated were converted to electronically excited 10-methyl-9-acridinone .Physical And Chemical Properties Analysis
The molecular weight of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is 463.4 g/mol . It is a crystalline solid . It is soluble in DMF and DMSO .Applications De Recherche Scientifique
Chemiluminescent Immunoassays
PMAC is widely used in chemiluminescent immunoassays due to its ability to produce intense light emission under neutral conditions. In these assays, PMAC serves as a label for detecting specific antigens or antibodies. When combined with an appropriate enzyme-labeled antibody, it generates a luminescent signal proportional to the analyte concentration. This application finds use in clinical diagnostics, drug discovery, and environmental monitoring .
Hydrogen Peroxide Quantification
PMAC plays a crucial role in quantifying hydrogen peroxide (H₂O₂). In a chemiluminescence reaction, PMAC reacts with H₂O₂, resulting in the formation of 10-methyl-9-acridone, which emits light. Researchers leverage this property to measure H₂O₂ levels in biological samples, cell cultures, and oxidative stress studies .
Bioluminescence Imaging
PMAC’s chemiluminescent properties extend to bioluminescence imaging. When coupled with specific biomolecules (e.g., antibodies or peptides), PMAC enables real-time visualization of biological processes within living organisms. Researchers use it to track gene expression, monitor cell migration, and study disease progression .
DNA and RNA Detection
PMAC-based chemiluminescence assays are employed for detecting DNA and RNA. By designing complementary probes labeled with PMAC, researchers can identify specific nucleic acid sequences. Applications include genotyping, pathogen detection, and monitoring gene expression .
Drug Screening Assays
PMAC’s luminescent properties make it valuable in high-throughput drug screening. Researchers use it to assess the effects of potential drug candidates on cellular processes. The chemiluminescent readout provides rapid and sensitive results, aiding in drug discovery efforts .
Environmental Monitoring
PMAC-based assays find applications in environmental monitoring. Researchers utilize them to detect pollutants, toxins, and reactive oxygen species. Whether assessing water quality, air pollution, or soil contamination, PMAC’s sensitivity contributes to accurate measurements .
Sigma-Aldrich. “10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate.” Link Cayman Chemical. “10-methyl-9-(phenoxycarbonyl) Acridinium (trifluoromethylsulfonate).” Link
Mécanisme D'action
Target of Action
The primary target of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is the electronically excited 10-methyl-9-acridinone . This compound is a chemiluminescent acridinium ester that produces fluorescent 10-methyl-9-acridone upon oxidation .
Mode of Action
In the reaction with OOH(-) in basic aqueous media, the cations of the compounds investigated were converted to electronically excited 10-methyl-9-acridinone . The chemiluminescence efficiency is the result of competition of the electrophilic center at C(9) between nucleophilic substitution by OOH(-) or OH(-) and the ability of the intermediates thus formed to decompose to electronically excited 10-methyl-9-acridinone .
Biochemical Pathways
The compound operates within the biochemical pathway of chemiluminescence, specifically in the oxidation of acridinium esters . The process is accompanied by the relatively effective emission of light, reaching quantum yields of approximately 2% and lying within the blue range of the spectrum .
Pharmacokinetics
It’s known that the compound is synthesized, purified, and identified . More research would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is the production of chemiluminescence . This is a process that emits light as a result of a chemical reaction. In this case, the reaction involves the oxidation of the compound, resulting in the emission of light .
Action Environment
The action of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is influenced by the environment in which it is present. The chemiluminescent properties of the compound were investigated in aliphatic alcohols, acetonitrile, and dimethyl sulfoxide in the presence of hydrogen peroxide and different bases . The values of decay rate constants and relative efficiencies depend linearly on polarity and acid-base properties of solvents as well as on concentration of bases .
Safety and Hazards
Propriétés
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQDSABWVKCEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)


![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)


![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)





![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)